N-benzyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
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Properties
Molecular Formula |
C24H23N3O4S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-benzyl-2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H23N3O4S/c1-2-31-19-10-8-18(9-11-19)15-27-23(29)22-20(12-13-32-22)26(24(27)30)16-21(28)25-14-17-6-4-3-5-7-17/h3-13H,2,14-16H2,1H3,(H,25,28) |
InChI Key |
YFFNTVOZSRTJNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-benzyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 427.55 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its pharmacological properties.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.55 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1252856-70-4 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thieno[3,2-d]pyrimidine have been shown to inhibit the growth of various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as EGFR (epidermal growth factor receptor) .
Case Study: Inhibition of Cancer Cell Proliferation
In a study focused on the anticancer effects of thieno[3,2-d]pyrimidine derivatives, it was found that compounds with similar structures demonstrated IC50 values comparable to established chemotherapeutics. The docking studies suggested strong binding affinities to the active sites of EGFR tyrosine kinase .
Antioxidant Activity
The antioxidant potential of this compound has also been explored. Compounds in this class have been reported to scavenge free radicals effectively and exhibit protective effects against oxidative stress .
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| N-benzyl derivative | 93.75 ± 0.47 | 7.12 ± 2.32 |
| Standard Antioxidant (BHA) | - | - |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Free Radical Scavenging : It acts as an antioxidant by neutralizing free radicals and reducing oxidative stress.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
